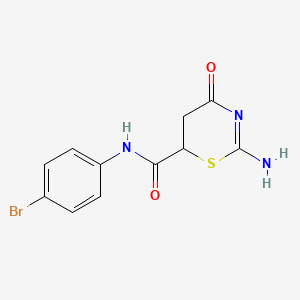![molecular formula C22H24N2O4S B5178643 pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate, also known as NSC-163501, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonylurea derivatives, which are known to have various biological activities.
Wirkmechanismus
The mechanism of action of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the inhibition of various enzymes, such as carbonic anhydrase and ATP-sensitive potassium channels. This inhibition leads to various physiological effects, such as the inhibition of cancer cell growth and the reduction of blood glucose levels.
Biochemical and Physiological Effects:
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of blood glucose levels, and the protection of neurons from oxidative stress. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate. One potential direction is the development of more selective and less toxic analogs of this compound for use in scientific research. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various disease treatments. Finally, the use of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in combination with other drugs may also be explored to enhance its therapeutic effects.
In conclusion, pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate is a synthetic compound that has potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes, leading to various physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the reaction between 4-aminobenzenesulfonamide and 1-naphthyl isocyanate in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been studied for its potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been found to have hypoglycemic effects, making it a potential treatment option for diabetes. Furthermore, pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-2-3-6-16-28-22(25)23-18-12-14-19(15-13-18)29(26,27)24-21-11-7-9-17-8-4-5-10-20(17)21/h4-5,7-15,24H,2-3,6,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNPADAMUTRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
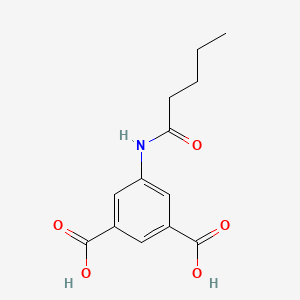
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)
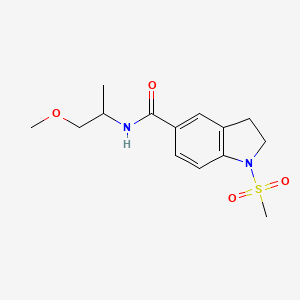
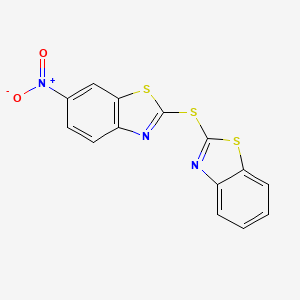
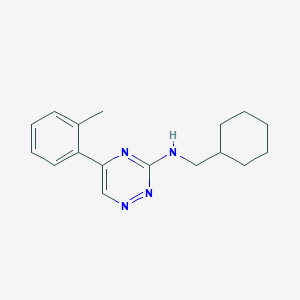
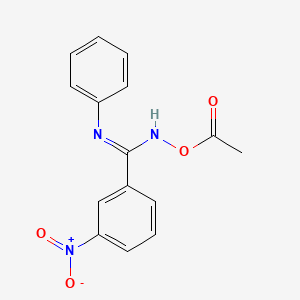
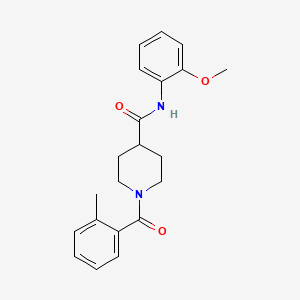
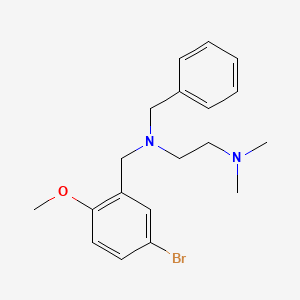
![2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5178626.png)
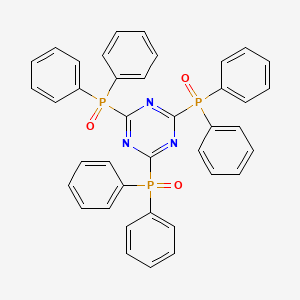
![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)
